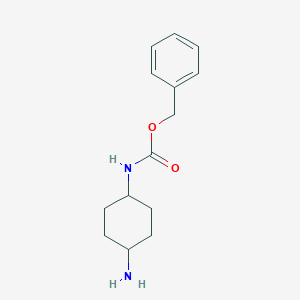

n-Cbz-trans-1,4-cyclohexanediamine

Vue d'ensemble

Description

N-Cbz-trans-1,4-cyclohexanediamine is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Production d'huile de lignine de poids moléculaire élevé

n-Cbz-trans-1,4-cyclohexanediamine est utilisé dans la production à haut rendement de 1,4-cyclohexanediol et de 1,4-cyclohexanediamine à partir d'huile de lignine de poids moléculaire élevé . Ce procédé implique la transformation de dimères et d'oligomères dérivés de la lignine de hêtre en 1,4-cyclohexanediol et 1,4-cyclohexanediamine bien définis .

Monomères pour la synthèse de polymères

1,4-cyclohexanediamine, qui peut être produit à partir de this compound, présente une grande importance industrielle en tant que monomères pour la synthèse de polymères .

Blocs de construction pharmaceutiques

1,4-cyclohexanediamine est également utilisé comme blocs de construction pharmaceutiques . Il peut être utilisé dans la synthèse de divers composés pharmaceutiques.

Recherche en protéomique

Le chlorhydrate de this compound est utilisé dans la recherche en protéomique . C'est un produit biochimique qui peut être utilisé dans diverses études protéomiques.

Préparation de polyimides entièrement aliphatiques

Le trans-1,4-diaminocyclohexane, qui est structurellement similaire à this compound, est utilisé dans la préparation de polyimides entièrement aliphatiques .

Agent de direction de structure dans la synthèse d'un nouveau phosphate de zinc multicouche bidimensionnel

Le trans-1,4-diaminocyclohexane est utilisé comme agent de direction de structure dans la synthèse d'un nouveau phosphate de zinc multicouche bidimensionnel .

Mécanisme D'action

Target of Action

n-Cbz-trans-1,4-cyclohexanediamine is a specialty product used in proteomics research

Mode of Action

Given its use in proteomics research , it’s plausible that it interacts with proteins or enzymes in some way. The exact nature of these interactions would depend on the specific context in which the compound is used.

Biochemical Pathways

It’s known that such compounds can be used in the synthesis of drugs , suggesting that they might interact with a variety of biochemical pathways depending on the specific drug being synthesized.

Result of Action

Given its use in proteomics research , it’s likely that it has some effect on protein structure or function, but the specifics would depend on the context.

Activité Biologique

n-Cbz-trans-1,4-cyclohexanediamine (also known as n-Cbz-DACH) is a compound derived from trans-1,4-diaminocyclohexane (DACH), which has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula: C_{12}H_{16}N_{2}

- Molecular Weight: 192.27 g/mol

- CAS Number: 946002-43-3

The compound features a carbobenzyloxy (Cbz) protecting group on one of the amine functionalities, which enhances its lipophilicity and stability compared to its unprotected counterpart.

The biological activity of this compound can be attributed to several mechanisms:

- Antitumor Activity : Studies have shown that DACH derivatives can enhance the efficacy of platinum-based drugs like cisplatin and oxaliplatin. The presence of the Cbz group may further improve cellular uptake and reduce cytotoxicity to normal cells while enhancing selectivity for cancer cells .

- DNA Interaction : Similar to other diamine compounds, n-Cbz-DACH can intercalate with DNA, leading to the formation of DNA adducts that disrupt replication and transcription processes. This mechanism is critical for its antitumor effects .

- Enzyme Inhibition : Some studies suggest that n-Cbz-DACH may inhibit certain enzymes involved in drug metabolism, potentially leading to increased bioavailability of co-administered drugs .

Antitumor Efficacy

A significant body of research has focused on the antitumor properties of n-Cbz-DACH and its analogs. The following table summarizes findings from various studies regarding their cytotoxic effects against different cancer cell lines:

Case Study 1: Enhanced Efficacy with Platinum Drugs

In a recent study, researchers synthesized a series of n-Cbz-DACH derivatives and evaluated their effectiveness in combination with oxaliplatin. The results indicated that the Cbz-modified compounds exhibited significantly higher cytotoxicity compared to oxaliplatin alone, particularly in resistant cancer cell lines. This suggests that n-Cbz-DACH can serve as a promising adjuvant in platinum-based chemotherapy regimens .

Case Study 2: Mechanistic Insights into DNA Binding

Another investigation focused on the interaction between n-Cbz-DACH and DNA. Using spectroscopic methods, researchers demonstrated that the compound forms stable complexes with DNA, leading to structural changes that hinder polymerase activity. This finding underscores the potential of n-Cbz-DACH as a targeted therapeutic agent capable of disrupting cancer cell proliferation through direct DNA damage .

Propriétés

IUPAC Name |

benzyl N-(4-aminocyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVBZZUMWRXDSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60933643 | |

| Record name | Benzyl hydrogen (4-aminocyclohexyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149423-70-1, 149423-77-8 | |

| Record name | Benzyl hydrogen (4-aminocyclohexyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Cbz-trans-1,4-cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.